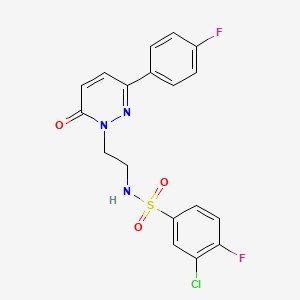

3-chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF2N3O3S/c19-15-11-14(5-6-16(15)21)28(26,27)22-9-10-24-18(25)8-7-17(23-24)12-1-3-13(20)4-2-12/h1-8,11,22H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXPPTYKAPQKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural features include:

- Chlorine and Fluorine Substituents : These halogen atoms can enhance lipophilicity and influence binding interactions with biological targets.

- Pyridazinone Core : This heterocyclic component is often associated with diverse pharmacological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes or receptors:

- Inhibition of Serine Proteases : Compounds with similar structures have been shown to inhibit serine proteases, which play critical roles in various physiological processes, including blood coagulation and inflammation .

- MDM2 Inhibition : Some derivatives have demonstrated activity against MDM2, a protein that regulates the p53 tumor suppressor pathway, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) has been associated with enhanced potency against specific biological targets.

- Linker Variability : Alterations in the ethyl linker connecting the pyridazinone to the benzenesulfonamide moiety can significantly affect binding affinity and selectivity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Cancer Treatment : A study demonstrated that a structurally similar compound effectively inhibited tumor growth in xenograft models through MDM2 antagonism, leading to reactivation of p53 signaling pathways.

- Cardiovascular Applications : Another case study reported the efficacy of a related sulfonamide in reducing blood pressure through inhibition of specific proteases involved in vascular smooth muscle contraction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines. Studies suggest that the incorporation of fluorine atoms enhances the bioactivity and selectivity of these compounds towards cancer cells, potentially leading to the development of novel anticancer agents.

Inhibition of Enzymatic Activity : The compound is believed to act as an inhibitor for specific enzymes involved in disease pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes, which can be beneficial in treating conditions like glaucoma and certain types of edema.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridazinone derivatives. The compound was synthesized and tested against a panel of cancer cell lines, demonstrating significant cytotoxicity with an IC50 value in the low micromolar range. The presence of the fluorophenyl group was crucial for enhancing the antiproliferative effects.

Case Study 2: Anti-inflammatory Properties

Another research article investigated the anti-inflammatory effects of similar sulfonamide compounds. The study utilized animal models to assess inflammation markers after administration of the compound. Results indicated a marked reduction in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues from Benzyloxy Pyridazine Derivatives ()

Compounds 5a-c in share a pyridazinone-sulfonamide scaffold but differ in substituents and linker chemistry. For example:

- 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide.

- 5b : 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide.

- 5c: 4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide.

Key Differences :

- Linker : The target compound uses an ethyl linker, whereas 5a-c employ a benzyloxy group.

- Substituents: The target compound has halogen substituents (Cl, F) on the benzenesulfonamide ring, while 5a-c feature nitro, cyano, or unsubstituted benzyl groups.

- Synthesis : 5a-c are synthesized via nucleophilic substitution using benzyl bromides and potassium carbonate in DMF . The target compound likely requires alternative methods for ethyl linker formation.

Piperazine-Containing Sulfonamides ()

Compounds like 6d-l in incorporate piperazine rings and benzenesulfonamide groups but lack the pyridazinone moiety. For example:

- 6d: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide.

Key Differences :

- Core Structure: The target compound’s pyridazinone ring is absent in 6d-l, which instead feature piperazine or piperidine rings.

- Biological Relevance: Piperazine derivatives often target neurotransmitter receptors, whereas pyridazinones are associated with anti-inflammatory or kinase-inhibitory activity .

Patent-Derived Pyridazinone and Pyrimidinone Derivatives ()

Examples from patents (e.g., Example 7 in ) include complex pyridazinone derivatives with phosphate groups or trifluoromethyl substituents:

- Example 7 : A phosphate-containing analog with a 5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl group.

Key Differences :

- Functional Groups : The target compound lacks phosphate or trifluoromethyl groups, which are common in prodrug formulations to enhance solubility or bioavailability .

- Synthetic Complexity : Patent compounds involve multi-step syntheses (e.g., di-tert-butyl phosphate intermediates), whereas the target compound’s synthesis is likely less elaborate.

Comparative Analysis of Physical and Spectroscopic Properties

Melting Points and Solubility

- Compounds : Melting points range from 132°C to 230°C, influenced by piperazine crystallinity and sulfonamide polarity .

- Compounds: 5b (nitro-substituted) melts at higher temperatures due to strong intermolecular interactions, whereas 5c (cyano-substituted) may exhibit lower solubility in polar solvents .

- Target Compound : Predicted to have a melting point >200°C due to halogen substituents enhancing crystal packing.

Spectroscopic Data

- 19F NMR : The target compound’s 4-fluorophenyl and 4-fluoro groups would produce distinct signals, similar to fluorinated analogs in and .

- HRMS : Molecular ion peaks for 5a-c (e.g., [M+Na]+ = 380.057548 for 5a ) suggest the target compound’s molecular weight would exceed 450 g/mol, given its additional substituents .

Tabulated Comparison of Key Compounds

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization should involve systematic variation of reaction parameters such as solvent polarity (e.g., THF, DMF, or acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., NaH or potassium carbonate). For example, NaH in THF has been used in analogous sulfonamide syntheses to deprotonate intermediates and facilitate nucleophilic substitutions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Reaction progress should be monitored using TLC or HPLC, with final characterization via /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What experimental approaches are recommended to assess solubility and stability under physiological conditions?

- Methodological Answer: Solubility can be evaluated using shake-flask methods in buffers (pH 1.2–7.4) followed by HPLC quantification. Stability studies should include stress testing under accelerated conditions (e.g., 40°C/75% relative humidity) and photolytic exposure (ICH Q1B guidelines). Dynamic light scattering (DLS) can assess aggregation tendencies, while differential scanning calorimetry (DSC) identifies polymorphic transitions. For example, fluorophenyl-containing analogs often require co-solvents (e.g., DMSO) for in vitro assays due to limited aqueous solubility .

Q. Which spectroscopic techniques are critical for structural characterization, and how should contradictions in spectral data be resolved?

- Methodological Answer: Core techniques include -NMR (for aromatic proton environments), -NMR (to confirm fluorine substitution patterns), and IR spectroscopy (for sulfonamide S=O stretches). Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Strategies:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental HRMS data with theoretical isotopic patterns.

- Validate computational models (DFT or molecular mechanics) against observed spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies may stem from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. To address this:

- Conduct metabolite profiling using LC-MS/MS to identify degradation products.

- Perform plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability.

- Use CRISPR-Cas9 gene editing to validate target engagement in cell lines. For example, pyridazinone derivatives often exhibit altered activity due to hepatic glucuronidation .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of modifications on the pyridazinone ring?

- Methodological Answer:

- Synthetic Modifications: Introduce substituents (e.g., electron-withdrawing groups like -CF) at the 3-position of the pyridazinone ring to assess impact on electron density and binding affinity.

- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins.

- Computational Modeling: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding poses and stability. SAR studies on analogous sulfonamides suggest that fluorine substitutions enhance metabolic stability and lipophilicity .

Q. How can researchers design experiments to analyze potential off-target interactions of this compound in complex biological systems?

- Methodological Answer:

- Proteome-wide Profiling: Use affinity-based chemoproteomics with immobilized compound probes to capture interacting proteins.

- Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.

- Phenotypic Screening: Employ high-content imaging in zebrafish models to detect developmental toxicity unrelated to the primary target. For example, sulfonamide derivatives have shown off-target binding to carbonic anhydrases, necessitating counter-screens .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data observed across different cell lines?

- Methodological Answer:

- Dose-Response Validation: Replicate assays using standardized protocols (e.g., CLSI guidelines) with positive/negative controls.

- Cell Line Authentication: Verify genetic profiles via STR genotyping to rule out cross-contamination.

- Mechanistic Follow-up: Perform siRNA knockdown of putative targets to confirm on-target cytotoxicity. For instance, fluorophenyl-containing compounds may exhibit cell-type-specific uptake due to variable expression of organic anion transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.